N,N-Dimethyl-p-phenylenediamine dihydrochloride

Descripción general

Descripción

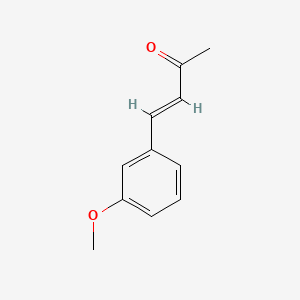

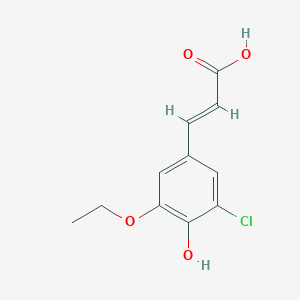

N,N-Dimethyl-p-phenylenediamine dihydrochloride is an aromatic amine compound with the molecular formula (CH3)2NC6H4NH2 · 2HCl. It is commonly used in various chemical and biological applications due to its ability to act as a redox indicator and its involvement in oxidation-reduction reactions .

Mecanismo De Acción

Target of Action

N,N-Dimethyl-p-phenylenediamine dihydrochloride, also known as 4-Amino-N,N-dimethylaniline dihydrochloride, is primarily used in microbiology . It is an azoreduction product of acid orange 52 (AO52) . The compound’s primary targets are bacteria, and it is used in the oxidase test to differentiate bacteria based on their ability to utilize the dye .

Mode of Action

The compound acts as a redox indicator . It readily forms a stable, red radical cation, which is involved in a variety of redox reactions . Its oxidation reaction with H2O2 in the presence of iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .

Biochemical Pathways

The compound is involved in redox reactions, which are fundamental biochemical pathways. Redox reactions involve the transfer of electrons between molecules, which can lead to changes in the molecules’ structure and function. The red radical cation formed by this compound can participate in these reactions, affecting the redox state of other molecules in the system .

Pharmacokinetics

Given its use in microbiology and its chemical properties, it is likely that these factors would influence its bioavailability and activity .

Result of Action

The primary result of the action of this compound is the differentiation of bacteria based on their ability to utilize the dye in the oxidase test . This allows for the identification and classification of bacteria, which is crucial in microbiology .

Análisis Bioquímico

Biochemical Properties

N,N-Dimethyl-p-phenylenediamine dihydrochloride plays a significant role in biochemical reactions, particularly as a redox indicator. It readily forms a stable, red radical cation, which is involved in various redox reactions . This compound interacts with enzymes such as peroxidases, where it is used in peroxidase tests to measure the antioxidant potential . Additionally, it is involved in the detection of sterol hydroperoxides and the quantitation of labile sulfide in proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used in the oxidase test to differentiate bacteria based on their ability to utilize the dye . This compound influences cell function by participating in redox reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to release pH-induced inhibition of cell proliferation stimulated by growth factors .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a redox indicator. It forms a stable, red radical cation that participates in redox reactions . This compound can bind to various biomolecules, including enzymes, and either inhibit or activate them depending on the context of the reaction. For instance, it is used in the preparation of the “nadi reagent” to demonstrate cytochrome oxidase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under certain conditions but may degrade when exposed to air, leading to discoloration . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s stability and degradation can impact the outcomes of biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects such as respiratory depression, tachycardia, or bradycardia . Threshold effects have been observed, indicating that the compound’s impact on cellular function and overall health is dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways related to redox reactions. It interacts with enzymes such as cytochrome oxidase, enhancing respiration via cytochrome oxidase in certain bacterial mutants . This compound’s involvement in redox reactions can affect metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to participate in redox reactions and interact with various biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-p-phenylenediamine dihydrochloride can be synthesized through the methylation of p-phenylenediamine. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation processes followed by purification steps to ensure high purity. The compound is then crystallized and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-p-phenylenediamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It readily forms stable, red radical cations when oxidized.

Reduction: The compound can be reduced back to its original form from the radical cation state.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iron (III) catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) are often employed.

Major Products Formed

Oxidation: The major product is the red radical cation form of N,N-Dimethyl-p-phenylenediamine.

Reduction: The original this compound is reformed.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-p-phenylenediamine dihydrochloride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Dimethyl-1,4-phenylenediamine oxalate

- N,N-Dimethyl-1,4-phenylenediammonium dichloride

- N,N,N′,N′-Tetramethyl-p-phenylenediamine dihydrochloride

Uniqueness

N,N-Dimethyl-p-phenylenediamine dihydrochloride is unique due to its specific redox properties and its ability to form stable radical cations. This makes it particularly useful in applications requiring precise redox measurements and in differentiating bacterial species based on their oxidase activity .

Propiedades

Número CAS |

536-46-9 |

|---|---|

Fórmula molecular |

C8H14Cl2N2 |

Peso molecular |

209.11 g/mol |

Nombre IUPAC |

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |

Clave InChI |

PXJHVKRLFWZUNV-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N.Cl.Cl |

SMILES canónico |

CNC1=CC=C(C=C1)NC.Cl.Cl |

Key on ui other cas no. |

536-46-9 |

Pictogramas |

Acute Toxic; Irritant |

Números CAS relacionados |

99-98-9 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMPD acts as an electron donor, readily donating electrons to neutralize free radicals like superoxide radicals, hydroxyl radicals, and DPPH radicals. [, , ] This neutralization prevents the radicals from reacting with other molecules, thereby halting oxidative chain reactions. [] For example, in the presence of hydrogen peroxide, DMPD is oxidized to form a stable radical cation known as Wurster's red, effectively scavenging the harmful peroxide. []

A: Wurster's red, a relatively stable radical cation, is formed when DMPD is oxidized, typically by reacting with peroxides or other oxidizing agents. The formation of this colored product is directly proportional to the amount of oxidizing agent present. This allows researchers to quantify hydroperoxide formation in substances like essential oils, [] or determine the antioxidant capacity of a sample by measuring its ability to inhibit Wurster's red formation. [, ]

ANone: The molecular formula is C8H14Cl2N2 and the molecular weight is 209.12 g/mol.

A: While specific stability data for DMPD wasn't provided in these research papers, its application in various assays suggests stability under specific conditions. For instance, DMPD is utilized in spectrophotometric methods for peroxide detection in essential oils, [] indicating stability in the presence of these volatile compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)